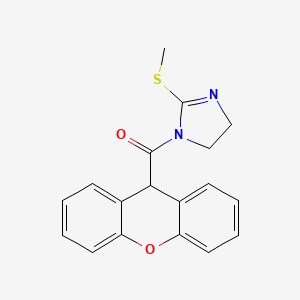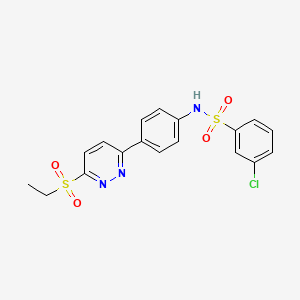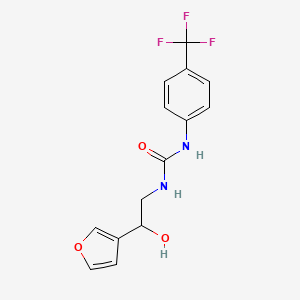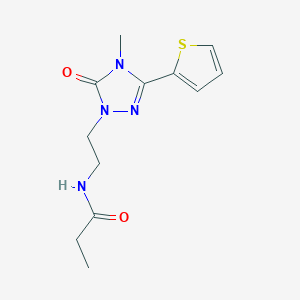
2-(methylsulfanyl)-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(methylsulfanyl)-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole is a complex organic compound that features a unique combination of functional groups, including a xanthene core, an imidazole ring, and a methylsulfanyl group
作用機序
Target of Action
CCG-28777, also known as (2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone, primarily targets the Rho/MRTF/SRF transcription pathway . This pathway is involved in the regulation of various cellular functions and has emerged as a promising therapeutic target for pharmacological intervention in multiple diseases .
Mode of Action
CCG-28777 acts by inhibiting the Rho/MRTF/SRF pathway . It disrupts the SRF transcription, which in turn affects the downstream cellular processes . The direct molecular target of ccg-28777 is still unclear .
Biochemical Pathways
CCG-28777 affects the Rho pathway-mediated signaling and activation of serum response factor (SRF) transcription . It displays activity in several in vitro cancer cell functional assays . It acts at or downstream of MLK1 and upstream of SRF, blocking MLK1 nuclear localization .
Pharmacokinetics
It has been noted that the in vivo potency and pharmacokinetics of the lead compound were modest, making it unsuitable for long-term efficacy studies . Efforts have been made to improve both the metabolic stability and solubility of the compound, resulting in the identification of two analogs achieving over 10-fold increases in plasma exposures in mice .
Result of Action
CCG-28777 has been shown to have significant effects on cellular processes. It has been demonstrated to inhibit the development of bleomycin-induced dermal fibrosis in mice . In vitro, it has been shown to upregulate TAZ expression to increase osteogenesis and decrease adipogenesis of bone marrow mesenchymal stem cells (BMSCs) . It also attenuates bleomycin-induced pulmonary fibrosis and lung senescence in murine models, concomitantly ameliorating lung function impairment .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common approach is to start with the xanthene core, which can be functionalized to introduce the carbonyl group. The imidazole ring is then constructed through cyclization reactions, and the methylsulfanyl group is introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.
化学反応の分析
Types of Reactions
2-(methylsulfanyl)-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenated reagents and bases like sodium hydride (NaH) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
科学的研究の応用
2-(methylsulfanyl)-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.
類似化合物との比較
Similar Compounds
2-(methylsulfanyl)-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole: shares similarities with other xanthene derivatives and imidazole-containing compounds.
Xanthene-9-carbonyl chloride: A related compound used in similar synthetic applications.
Methyl 2-(2-(9H-xanthene-9-carbonyl)hydrazinecarbothioamido)-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate: Another complex molecule with a xanthene core.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
特性
IUPAC Name |
(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-(9H-xanthen-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-23-18-19-10-11-20(18)17(21)16-12-6-2-4-8-14(12)22-15-9-5-3-7-13(15)16/h2-9,16H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUJEYXMYGLAKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCCN1C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)furan-3-carboxylate](/img/structure/B2826639.png)
![1-(azepan-1-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2826640.png)
![N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2826642.png)
![4-[(prop-2-en-1-yl)carbamoyl]benzoic acid](/img/structure/B2826643.png)
![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide](/img/structure/B2826647.png)





![3-cyclopropyl-4-methyl-1-[(pyridin-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2826654.png)
![2-{[1-(4-methoxybenzoyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2826655.png)
![1-[(4-methylphenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B2826659.png)
